molecular formula C37H42N4O7 B11932026 VHL Ligand-Linker Conjugates 17

VHL Ligand-Linker Conjugates 17

Cat. No.: B11932026
M. Wt: 654.8 g/mol
InChI Key: FRIZMJMVXZSQGB-MNHGUUTPSA-N
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Description

VHL Ligand-Linker Conjugates 17: is a chemical compound that incorporates a von Hippel-Lindau (VHL) ligand specialized for the E3 ubiquitin ligase, along with a PROTAC (Proteolysis Targeting Chimera) linker. This compound is utilized in the synthesis of various PROTACs, including the notable ARD-266, which is an exceptionally effective androgen receptor PROTAC degrader .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of VHL Ligand-Linker Conjugates 17 involves several steps, including the strategic recruitment of the VHL ligand and the PROTAC linker. One approach for the preparation of VHL ligands involves the use of non-peptidic, L-hydroxyproline-bearing VHL ligands such as VH032 and its analogs. The key steps include C–H arylation of 4-methylthiazole, amine deprotection, and amidation reactions .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and strategic protection-deprotection steps are common in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions: VHL Ligand-Linker Conjugates 17 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

VHL Ligand-Linker Conjugates 17 functions by recruiting the VHL E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The compound acts as a bridge, bringing the target protein and the E3 ligase into close proximity, facilitating the ubiquitination process .

Properties

Molecular Formula

C37H42N4O7

Molecular Weight

654.8 g/mol

IUPAC Name

4-[2-[1-[(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]piperidin-4-yl]ethynyl]benzoic acid

InChI

InChI=1S/C37H42N4O7/c1-23(2)34(32-19-24(3)39-48-32)36(45)41-22-29(42)20-31(41)35(44)38-30(27-7-5-4-6-8-27)21-33(43)40-17-15-26(16-18-40)10-9-25-11-13-28(14-12-25)37(46)47/h4-8,11-14,19,23,26,29-31,34,42H,15-18,20-22H2,1-3H3,(H,38,44)(H,46,47)/t29-,30+,31+,34-/m1/s1

InChI Key

FRIZMJMVXZSQGB-MNHGUUTPSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O

Origin of Product

United States

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